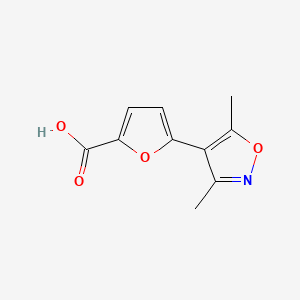

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid

Description

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid is a heterocyclic compound featuring a furan-2-carboxylic acid backbone substituted at the 5-position with a dimethyl-1,2-oxazol-4-yl group. The 1,2-oxazole (isoxazole) moiety introduces a five-membered aromatic ring containing nitrogen and oxygen, with two methyl groups enhancing steric and electronic effects.

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO4/c1-5-9(6(2)15-11-5)7-3-4-8(14-7)10(12)13/h3-4H,1-2H3,(H,12,13) |

InChI Key |

CUTPYZYAIDCCTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation via Cycloaddition from Carboxylic Acids

A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been reported, which can be adapted for the preparation of the target compound. This method involves:

- Activation of the carboxylic acid using a triflylpyridinium reagent to form an acylpyridinium intermediate.

- Subsequent trapping of this intermediate with isocyanoacetates or tosylmethyl isocyanide to form the oxazole ring via a [3+2] cycloaddition mechanism.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Formylfuran-2-carboxylic acid (starting acid), DMAP (1.5 equiv), DCM solvent, dry N2 atmosphere | Formation of acylpyridinium salt intermediate |

| 2 | Addition of triflylpyridinium reagent (1.3 equiv), stirring at room temperature for 5 min | Activation of acid for cycloaddition |

| 3 | Addition of isocyanide derivative (1.2 equiv), stirring at 40 °C for 30 min | Cycloaddition to form oxazole ring |

| 4 | Workup with water, extraction, drying, and purification by silica gel chromatography | Isolation of 4,5-disubstituted oxazole product |

This approach allows for a broad substrate scope and functional group tolerance, including sensitive groups and sterically hindered substrates. The method has been demonstrated to be scalable and practical for gram-scale synthesis.

Alkylation of Hydroxy-Substituted Precursors

Another approach involves the alkylation of hydroxy-substituted furan derivatives with dimethyl-substituted oxazole moieties:

- Starting from methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate or similar hydroxy-functionalized furan derivatives.

- The hydroxy group at the 7-position (or analogous position on furan) is alkylated with dimethyl-substituted oxazole derivatives under basic conditions.

- This method allows for the selective installation of the oxazole ring onto the furan scaffold.

This method is supported by literature on related oxazole-furan hybrid molecules, where alkylation with oxazole derivatives was successfully used to prepare biologically active compounds.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct [3+2] Cycloaddition from Carboxylic Acids | Triflylpyridinium reagent, DMAP, isocyanides | Room temp to 40 °C, DCM solvent, N2 atmosphere | High efficiency, broad substrate scope, gram-scale feasible | Requires isocyanide reagents, moisture sensitive |

| Alkylation of Hydroxy-Substituted Furan Derivatives | Hydroxy-furan ester, dimethyl-oxazole derivatives, base | Mild alkylation conditions | Selective installation, compatible with complex molecules | Requires pre-functionalized hydroxy-furan precursor |

| Cross-Dehydrogenative Coupling (CDC) | 1,3-dicarbonyls, amino-iminopyridines, AcOH, O2 | Elevated temperature (130 °C), oxidative atmosphere | Direct oxidative coupling, no pre-functionalization | Harsh conditions, possible side reactions |

Research Findings and Practical Notes

- The triflylpyridinium-mediated cycloaddition method is notable for its operational simplicity and mild conditions, making it suitable for sensitive substrates including those with carboxylic acid groups.

- Alkylation strategies require availability of hydroxy-substituted furan derivatives and stable oxazole alkylating agents; these methods have been successfully employed in medicinal chemistry for PPARγ agonists containing oxazole-furan motifs.

- Oxidative CDC methods offer a direct route but may require careful optimization to avoid decomposition or overoxidation, and are less commonly applied to furan-oxazole systems.

- The choice of method depends on substrate availability, desired scale, and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid.

Reduction: The oxazole ring can be reduced to form the corresponding amine derivative.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dicarboxylic acid.

Reduction: Amine derivatives of the oxazole ring.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing various biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Furan-2-Carboxylic Acid Derivatives

Key structural analogs and their substituent-driven properties are summarized below:

Key Observations:

- Substituent Complexity and Bioactivity: Compounds with bulky or polar substituents, such as the hydroxypentyl group in 7 , often exhibit enhanced bioactivity due to improved target binding. The dimethyloxazole group in the target compound may similarly enhance interactions with microbial enzymes or receptors .

- Synthetic Accessibility: The oxidation of 5-alkoxy-furfural to alkoxycarbonyl derivatives suggests a feasible route for synthesizing the target compound if adapted to introduce the dimethyloxazole group.

Physicochemical Properties

- Solubility: Polar substituents (e.g., hydroxyl or carboxylic acid groups) improve aqueous solubility. The target compound’s dimethyloxazole group may reduce solubility compared to hydroxylated analogs but enhance lipid membrane permeability.

- Stability: Aromatic isoxazole rings (as in the target compound) generally exhibit higher chemical stability than dihydroisoxazole derivatives (e.g., ), which may be prone to ring-opening reactions.

Biological Activity

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid is a heterocyclic compound that combines furan and oxazole moieties. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 842974-74-7

- Molecular Formula : C10H11N2O4

- Molecular Weight : 221.21 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The oxazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to biomolecules such as proteins and nucleic acids. This compound has been shown to modulate several biochemical pathways:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can influence receptor activity, potentially acting as an agonist or antagonist depending on the target.

- Cellular Signaling : It has been noted to affect signaling pathways related to cell proliferation and apoptosis.

Biological Activities

The biological activities associated with this compound include:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | |

| U937 (monocytic leukemia) | <10 | |

| CEM (T acute lymphoblastic leukemia) | 0.12 - 0.78 |

The mechanism underlying its anticancer effects may involve the induction of apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

In vitro studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study investigated the effects of the compound on MCF-7 and U937 cells, revealing a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP cleavage.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations below 50 µM.

Q & A

Basic: What are the critical structural motifs in 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid, and how do they influence its chemical reactivity?

The compound contains three key structural elements:

- Furan ring : A five-membered aromatic heterocycle with oxygen, prone to electrophilic substitution and oxidation due to electron-rich π-systems .

- 1,2-Oxazole substituent : The dimethyl-substituted oxazole at the 5-position introduces steric bulk and modulates electronic properties via its electron-withdrawing nitrogen and oxygen atoms, influencing regioselectivity in reactions .

- Carboxylic acid group : Enhances solubility in polar solvents and participates in acid-base reactions, esterification, or coordination chemistry .

Methodological Insight : Computational modeling (e.g., DFT) can predict reactive sites, while X-ray crystallography (as in ) validates bond angles and substituent orientation .

Basic: What synthetic strategies are viable for preparing this compound?

A two-step approach is typical:

Oxazole Synthesis : Condensation of dimethyl-substituted nitriles with hydroxylamine under acidic conditions to form the 1,2-oxazole ring .

Furan Coupling : Suzuki-Miyaura or Ullmann coupling to attach the oxazole to the furan-2-carboxylic acid scaffold. highlights similar cross-coupling reactions using Pd catalysts .

Purification : Recrystallization (e.g., from DMF/acetic acid mixtures) or column chromatography ensures high purity (>95%) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during the final coupling step?

Key variables to optimize:

- Catalyst System : Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .

Validation : Monitor reaction progress via TLC or HPLC-MS. Conflicting yield reports (e.g., 40–70% in similar furan-oxazole syntheses) may arise from trace moisture or oxygen; inert atmospheres (N₂/Ar) are critical .

Advanced: What analytical techniques resolve structural ambiguities in derivatives of this compound?

- X-Ray Crystallography : Definitive for confirming substituent positions and hydrogen-bonding networks (e.g., as in ) .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ 2.3–2.6 ppm) and furan protons (δ 6.5–7.2 ppm) .

- 2D HSQC/COSY : Resolves overlapping signals in crowded regions.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 222.0764) .

Advanced: How do electronic effects of the dimethyl-oxazole substituent impact regioselectivity in electrophilic substitution?

The dimethyl group at the oxazole’s 4-position exerts steric hindrance and electron-donating effects:

- Steric Effects : Directs electrophiles to the less hindered C-3 position of the furan ring .

- Electronic Effects : Oxazole’s electron-withdrawing nature deactivates the furan, favoring meta-substitution over para.

Case Study : In bromination reactions, regioselectivity shifts from C-5 (unsubstituted furan) to C-3 when oxazole is present .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Purity Variability : Impurities (>5%) skew bioassays; validate purity via HPLC before testing .

- Assay Conditions : Differences in solvent (DMSO vs. saline) or cell lines alter IC₅₀ values. Standardize protocols using ’s recrystallization methods for consistency .

- Metabolic Stability : Oxazole rings are prone to enzymatic oxidation; use liver microsome assays to compare metabolic rates across studies .

Advanced: What computational tools predict the compound’s reactivity in novel reaction environments?

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Retrosynthetic AI : Tools like Pistachio or Reaxys propose feasible pathways (e.g., one-step oxidations or cross-couplings) .

Validation : Compare predicted vs. experimental IR spectra for functional group verification .

Basic: What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (similar to ’s guidelines) .

- Ventilation : Fume hoods required due to potential acetic acid vapors during purification .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water (per ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.